5-Bromoorotic acid
Description
Synthesis Analysis
The synthesis of 5-bromoorotic acid derivatives involves various chemical reactions. For example, one study investigated the synthesis of 5-bromine ferulic acid from vanillin using N-bromobutanimide as a brominating agent. The synthesis process also involved Knoevenagel condensation reaction with petroleum ether, highlighting a method with high yield, mild reaction conditions, and environmental friendliness (G. Yue, 2012). Another study described the direct synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization, showcasing the broad substrate scope and potential for further chemical elaboration (Yan‐Long Zheng et al., 2019).
Molecular Structure Analysis
The molecular structure and vibrations of 5-bromo-salicylic acid, a compound related to 5-bromoorotic acid, were studied using spectroscopic methods and quantum chemical calculations. The study identified the most stable conformer and provided comprehensive vibrational assignments, enhancing the understanding of the molecule's structural dynamics (M. Karabacak & M. Kurt, 2009).
Chemical Reactions and Properties
Chemical reactions involving 5-bromoorotic acid derivatives can be complex, involving various reagents and conditions. For instance, the synthesis of 5-bromo-ferulaic acid from 5-bromine vanillin and malonic acid by Knoevenagel condensation is an example of how specific conditions and solvents can influence the yield and efficiency of the reaction process (G. Yue, 2012).
Physical Properties Analysis
The physical properties of 5-bromoorotic acid derivatives, such as solubility, melting point, and stability, are crucial for their application in chemical syntheses and industrial processes. While specific studies on the physical properties of 5-bromoorotic acid were not found, research on related brominated compounds provides insights into how bromination can affect physical characteristics, such as solubility and thermal stability.
Chemical Properties Analysis
The chemical properties of 5-bromoorotic acid, including its reactivity, potential for substitution reactions, and interaction with other chemical entities, are fundamental aspects that determine its utility in various chemical syntheses. For example, the regioselective lithiation of brominated pyridines offers a pathway to highly substituted nicotinic acid derivatives, showcasing the chemical versatility and reactivity of brominated compounds (N. Robert et al., 2006).
Scientific Research Applications
Effects on Cell Proliferation and Neuronal Maturation
5-Bromoorotic acid, as a derivative of uracil, has been implicated in studies focusing on cellular mechanisms and neurogenesis. For instance, Docosahexaenoic acid (DHA) , a main structural lipid in the mammalian brain, promotes neuronal differentiation of neural stem cells both in vitro and in vivo. DHA has been observed to significantly increase the number of Tuj1-positive neurons, indicating enhanced neuronal differentiation. This effect was attributed to DHA's ability to decrease the incorporation ratio of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog used as a marker for DNA synthesis, thereby promoting cell cycle exit and suppressing cell death. Dietary administration of DHA also increased the number of BrdU+/NeuN+ newborn neurons in the dentate gyrus, suggesting a beneficial role in neurogenesis and hippocampal function (Kawakita, Hashimoto, & Shido, 2006).
Chemical Properties and Spectroscopic Studies
Spectroscopic studies have provided insights into the chemical structure and properties of brominated compounds similar to 5-Bromoorotic acid. For instance, the spectroscopic analysis of 5-bromo-salicylic acid (5-BrSA) through Fourier transform infrared and Raman spectra has been documented. This research offers a comprehensive view of the molecular vibrations and structural configurations of brominated aromatic compounds, contributing to a better understanding of their chemical behavior (Karabacak & Kurt, 2009).
properties
IUPAC Name |
5-bromo-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h(H,10,11)(H2,7,8,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYHIPBLZSIHDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164487 | |
Record name | Orotic acid, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoorotic acid | |
CAS RN |
15018-62-9 | |
Record name | 5-Bromo-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15018-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Orotic acid, 5-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015018629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromoorotic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526969 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromoorotic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34493 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Orotic acid, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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